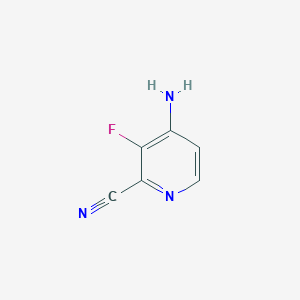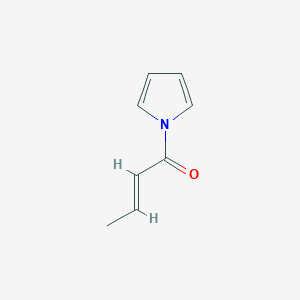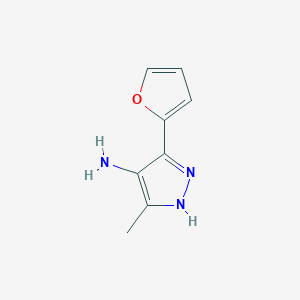
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both furan and pyrazole rings These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and oxygenated pyrazole compounds.
科学的研究の応用
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or interact with DNA.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways.
類似化合物との比較
Similar Compounds
3-(Furan-2-yl)pyrazole: Similar structure but lacks the methyl group, which may affect its biological activity.
5-Methyl-1H-pyrazol-4-amine: Lacks the furan ring, which may reduce its overall biological activity.
2-Furylhydrazine: Contains the furan ring but lacks the pyrazole structure, leading to different chemical properties.
Uniqueness
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which contribute to its diverse chemical reactivity and biological activities. The combination of these two heterocyclic systems in a single molecule enhances its potential for various applications in medicinal chemistry and materials science.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
3-(furan-2-yl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(9)8(11-10-5)6-3-2-4-12-6/h2-4H,9H2,1H3,(H,10,11) |
InChIキー |
UGAHIYFQLRTMMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
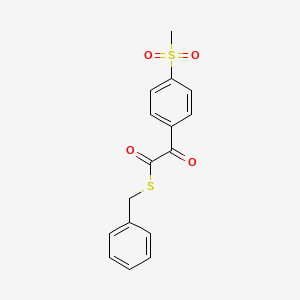
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
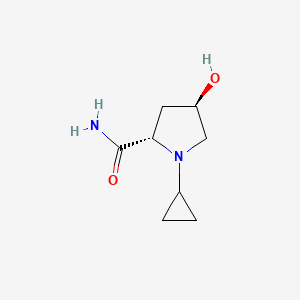
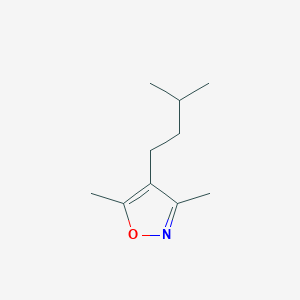
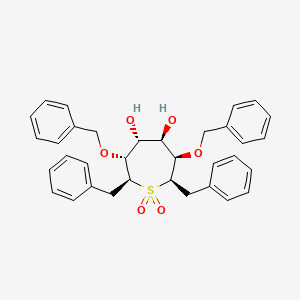
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
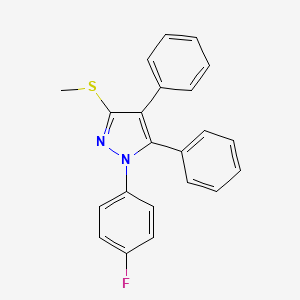
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
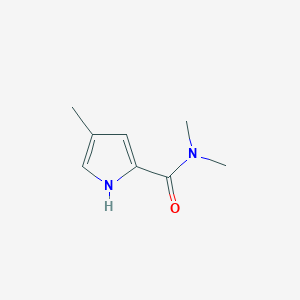
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
